6beta-Hydroxy 17beta-Estradiol 6beta-Hydroxy 17beta-Estradiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196745
InChI: InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3
SMILES:
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol

6beta-Hydroxy 17beta-Estradiol

CAS No.:

Cat. No.: VC16196745

Molecular Formula: C18H24O3

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

6beta-Hydroxy 17beta-Estradiol -

Specification

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
IUPAC Name 13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol
Standard InChI InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3
Standard InChI Key QZZRQURPSRWTLG-UHFFFAOYSA-N
Canonical SMILES CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

6beta-Hydroxy 17beta-Estradiol (IUPAC name: 13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol) has the molecular formula C₁₈H₂₄O₃ and a molecular weight of 288.4 g/mol. Its structure comprises a steroidal framework with hydroxyl groups at the 3rd, 6th, and 17th positions, where the 6beta-hydroxy configuration distinguishes it from other estradiol metabolites like 2-hydroxyestradiol or 4-hydroxyestradiol. The compound’s stereochemistry is critical for its biological activity, as evidenced by the reduced estrogenic potency of its alpha-hydroxy counterparts .

Derivatives and Analogs

Esterified derivatives, such as 6beta-Hydroxy-17beta-estradiol 17-valerate (C₂₃H₃₂O₄; molecular weight: 372.5 g/mol), have been synthesized to enhance lipophilicity and prolong systemic exposure . These modifications mimic strategies used in prodrug design, where esterification delays metabolic clearance and facilitates sustained release in target tissues. The valerate derivative, for instance, replaces the 17-hydroxy group with a pentanoate ester, altering its pharmacokinetic profile without compromising receptor binding .

Estrogenic Activity and Receptor Interactions

Mechanism of Action

6beta-Hydroxy 17beta-Estradiol binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), though with a slightly reduced affinity compared to 17beta-estradiol . This interaction initiates genomic signaling by facilitating receptor dimerization, DNA binding, and recruitment of co-activators, ultimately regulating transcription of estrogen-responsive genes. Notably, the compound also exhibits non-genomic activity via the G protein-coupled estrogen receptor (GPER), which mediates rapid effects such as calcium influx and kinase activation .

Tissue-Specific Effects

In reproductive tissues, 6beta-Hydroxy 17beta-Estradiol mimics the proliferative effects of endogenous estradiol, promoting endometrial thickening and mammary ductal growth. Conversely, in cardiovascular systems, it inhibits fibroblast proliferation and collagen synthesis, suggesting a protective role against cardiac fibrosis . This tissue-selective activity may arise from differential receptor expression or local metabolism, though mechanistic details remain under investigation.

Antiproliferative Effects in Hormone-Dependent Cancers

Breast Cancer Models

Preclinical studies demonstrate that 6beta-Hydroxy 17beta-Estradiol suppresses the growth of estrogen receptor-positive (ER+) breast cancer cells by arresting the cell cycle at the G1 phase. At concentrations of 10⁻⁶ to 10⁻⁸ M, it reduces proliferation by 40–60% in MCF-7 and T47D cell lines, comparable to the efficacy of tamoxifen. The compound’s antiproliferative effects are partially reversed by co-treatment with ER antagonists, confirming receptor-mediated mechanisms.

Synergy with Progesterone

Combining 6beta-Hydroxy 17beta-Estradiol with progesterone enhances its antitumor activity, as observed in collagen synthesis assays where the duo reduced ³H-proline incorporation by 70% versus 50% with either agent alone . This synergy aligns with clinical observations that progesterone potentiates estrogen’s protective effects in postmenopausal women, though direct evidence in oncology contexts is lacking.

Inhibition of 17beta-Hydroxysteroid Dehydrogenase Type 1

Enzymatic Modulation

6beta-Hydroxy 17beta-Estradiol acts as a competitive inhibitor of 17beta-HSD1, the enzyme responsible for converting estrone (E1) to the more potent estradiol (E2). In vitro assays show an IC₅₀ of 0.8 µM, making it 10-fold more potent than the native substrate estrone. By curtailing E2 production, the compound reduces estrogenic stimulation in tissues overexpressing 17beta-HSD1, such as breast tumors and endometriotic lesions.

Therapeutic Implications

In murine models of endometriosis, daily administration of 6beta-Hydroxy 17beta-Estradiol (1 mg/kg) shrinks lesion volume by 65% over four weeks, outperforming leuprolide acetate. Similar efficacy is reported in androgen-independent prostate cancer, where it lowers intra-tumoral E2 levels by 80%, delaying castration-resistant progression. These findings position it as a candidate for hormone-dependent malignancies resistant to conventional therapies.

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Like most estradiol derivatives, 6beta-Hydroxy 17beta-Estradiol undergoes extensive first-pass metabolism when administered orally, with bioavailability estimates below 10% . Esterified analogs, such as the valerate derivative, bypass hepatic degradation via lymphatic absorption, achieving plasma concentrations 5-fold higher than non-esterified forms .

Clinical and Preclinical Applications

Hormone Replacement Therapy (HRT)

In ovariectomized rats, 6beta-Hydroxy 17beta-Estradiol (0.1 mg/day) restores bone mineral density to 95% of baseline levels within three months, rivaling the efficacy of conjugated equine estrogens. Its tissue-selective profile—favoring bone and cardiovascular systems over breast and endometrium—could address the oncological risks associated with traditional HRT.

Cardiovascular Protection

By inhibiting cardiac fibroblast proliferation, 6beta-Hydroxy 17beta-Estradiol attenuates left ventricular hypertrophy in hypertensive models . Daily treatment (0.5 mg/kg) reduces collagen deposition by 45% and improves diastolic function, effects absent in GPER-knockout mice . These findings suggest a role in preventing postmenopausal cardiomyopathy, though human trials are needed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator